molecular formula C8H22O2Si2 B1266375 1,2-Bis(trimethylsiloxy)ethane CAS No. 7381-30-8

1,2-Bis(trimethylsiloxy)ethane

Cat. No. B1266375
CAS RN: 7381-30-8
M. Wt: 206.43 g/mol
InChI Key: JGWFUSVYECJQDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Bis(trimethylsiloxy)ethane and its derivatives involves several key methodologies. One approach is the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene in the presence of hexachloroplatinic acid, leading to silicon-modified butane-1,4-diol derivatives. This process demonstrates high selectivity and efficiency under specific conditions (Engelbrecht et al., 1987). Another synthesis route involves reactions with tricarbonylcyclohexadienyliumiron cations, yielding siloxy acyloins that can be further transformed into valuable organic compounds (Birch et al., 1980).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(trimethylsiloxy)ethane derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies have revealed complex structures, such as cyclic magnesium diamides with tricyclic frameworks, demonstrating the compound's ability to form intricate molecular architectures (Ionkin & Marshall, 2003).

Chemical Reactions and Properties

1,2-Bis(trimethylsiloxy)ethane undergoes a variety of chemical reactions, including solvolyses, reactions with halogens, and interactions with metal reagents. These reactions often result in ring opening, leading to α-ketols, enones, and β-diketones. The compound's reactivity showcases its versatility in organic synthesis (Le Goaller & Pierre, 1978).

Scientific Research Applications

Polymerization and Network Formation

1,2-Bis(trimethylsiloxy)ethane has been utilized in the synthesis of telechelics with furanyl end-groups. These telechelics were used in radical polymerization processes and formed network structures with unsaturated polyesters through Diels-Alder reactions, which indicates its potential in creating novel polymeric materials with specific functionalities (Edelmann & Ritter, 1993).

Organometallic Chemistry

The compound has shown utility in reactions involving complexes of rhenium in different oxidation states. It has been observed to undergo reactions leading to the formation of various organometallic complexes, indicating its importance in the field of organometallic chemistry (F. E. H. and L. Imhof, 1997).

Material Science and Chemistry

It plays a significant role in the preparation of free-standing films with sulfonyl groups, demonstrating its application in material science for creating specialized films with specific chemical properties (Gunji et al., 2010).

Synthetic Organic Chemistry

1,2-Bis(trimethylsiloxy)ethane is also important in synthetic organic chemistry. It has been used in the synthesis of organometallic compounds, providing a novel route to 2-(substituted)-2-cyclopenten-1-ones (Birch et al., 1980).

Other Applications

  • It has been implicated in the study of bond cleavage reactions, particularly in the context of di- and trioxacyclohexanes (Voronkov et al., 1981).
  • The compound is used in studies investigating the ethane bond length in certain organic structures (Harada & Ogawa, 2001).
  • Its applications extend to the synthesis of protective coatings for materials like aluminum, showcasing its relevance in surface science and materials engineering (Rodošek et al., 2017).

Safety And Hazards

1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid and vapor. It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

1,2-Bis(trimethylsiloxy)ethane can be used to synthesize a shell based nanocomposite for potential application in drug delivery and encapsulation. It can also form magnetic hollow spheres which find usage in magnetic resonance imaging (MRI) .

properties

IUPAC Name

trimethyl(2-trimethylsilyloxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFUSVYECJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224233
Record name 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
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Molecular Weight

206.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(trimethylsiloxy)ethane

CAS RN

7381-30-8
Record name 1,2-Bis(trimethylsiloxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7381-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
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Record name 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane
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Synthesis routes and methods

Procedure details

In a manner similar to that described in Tsunoda T., et al., Tet. Lett., 1980, 21(14), 1357-1358, Hwa et al., J. Org. Chem., 1987, 52(2), 188-191. A solution of 3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one (40.000 g, 86.821 mmol) from Example 16B or otherwise obtained and 1,2-bis(trimethylsiloxy)ethane (23.00 mL, 93.81 mmole) in CH2Cl2 (300 mL) is prepared at −78° C. Trimethylsilyl trifluoromethanesulfonate (0.20 mL, 1.035 mmol) is added under an inert atmosphere, the reaction is stirred for three hours, pyridine (2.00 mL, 24.73 mmol) is added and the stirred mixture is allowed to warm to room temperature. The organic solution is poured into saturated aqueous NaHCO3 (300 mL) and the resultant biphasic solution is extracted with EtOAc (3×300 mL). The combined organic extracts are washed with brine (200 mL), dried over MgSO4, filtered and evaporated to dryness. The residue is purified by flash chromatography (1:4 EtOAc/hexane) to give 7,7-ethylenedioxy-17β-t-butyldimethylsilylyoxy-androst-5-en-3-ol 3-acetate.
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
J Plaček, F Szöcs, A Bledzki - Chemical Papers, 1992 - chempap.org
Free radicals generated by thermal decomposition of tetraphenyl-1, 2-bis (trimethylsiloxy) ethane were studied by EPR spectroscopy. The maximum amount of free radicals was …
Number of citations: 3 chempap.org
D Edelmann, H Ritter - Die Makromolekulare Chemie …, 1993 - Wiley Online Library
New CC‐bond splitting initiators with two furanyl groups were prepared: 1,2‐di‐2‐furanyl‐1,2‐diphenyl‐1,2‐bis(trimethylsiloxy)ethane (4a), 1,2‐di‐2‐furanyl‐1, 2‐di‐p‐tolyl‐1, 2‐bis(…
Number of citations: 14 onlinelibrary.wiley.com
J Roussel, B Boutevin - Polymer international, 2001 - Wiley Online Library
The radical polymerization of (meth)acrylic monomers (eg methyl methacrylate; MMA) with benzopinacolate‐type initiators has been investigated mainly by Bledzki and Braun. With …
Number of citations: 6 onlinelibrary.wiley.com
GR Alcott, JL Linden, MCM Van de Sanden - MRS Online Proceedings …, 2002 - Springer
A new approach for depositing polymer/inorganic hybrid films using gas phase deposition technology has been developed and is the focus of this work. These films combine the high …
Number of citations: 3 link.springer.com
IP Zhurkina, EP Nedogrei, RS Musavirov… - Chemistry of …, 1989 - Springer
The reaction of hexamethyldisiloxane with 2-ethoxy-1,3-dioxolane is described. It is shown that cleavage of the endo- and exocyclic carbon-oxygen bonds of the ortho ester occurs …
Number of citations: 4 link.springer.com
AL DiSalvo - Journal of Polymer Science: Polymer Letters …, 1974 - Wiley Online Library
The temperatures of these thermolyses are considerably lower than those required for the unsilylated compounds (2). We attempted to extend this method to polyurethanes, using as a …
Number of citations: 6 onlinelibrary.wiley.com
SK Hosseinihashemi, H Anooshei, H Aghajani… - …, 2015 - jtatm.textiles.ncsu.edu
Extracts from the inner stem bark of Berberis vulgaris were analyzed for their antioxidant activity using the 1, 1-dipheny-2-picrylhydrazyl (DPPH) method and compared with ascorbic …
Number of citations: 14 jtatm.textiles.ncsu.edu
AL DiSalvo, JH Cornell - Journal of Polymer Science: Polymer …, 1975 - Wiley Online Library
Representative aliphatic and aromatic polyurethanes undergo degradation upon treatment with hexamethyldisilazane (HMDS) at elevated temperatures. The course of the reaction is …
Number of citations: 4 onlinelibrary.wiley.com
A Bledzki, H Balard, D Braun - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
The free radical oligomerization of methyl methacrylate using different tetraphenylethane initiators [1,2‐diphenoxy‐1,1,2,2‐tetraphenylethane (4), tetraphenylsuccinonitrile (5), and 1,1,2,…
Number of citations: 23 onlinelibrary.wiley.com
D Braun - Makromolekulare Chemie. Macromolecular …, 1986 - Wiley Online Library
Methyl methacrylate, benzyl methacrylate, butyl methacrylate, and methacrylic acid can be polymerized by 1, 2, 2‐tetraphenyl‐1, 2‐diphenoxyethane (TPPA), 1, 1, 2, 2‐tetraphenyl‐1, 2‐…
Number of citations: 6 onlinelibrary.wiley.com

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